molecular formula C7H11N3 B3136269 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine CAS No. 41358-95-6

4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine

Cat. No. B3136269
CAS RN: 41358-95-6
M. Wt: 137.18 g/mol
InChI Key: OEGHVQOUVYCTII-UHFFFAOYSA-N
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Description

“4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been a topic of interest in recent years due to their wide range of chemical and biological properties . The synthesis of “4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine” could potentially involve the reaction of α-halo ketones with guanidine salts, or lithiation of imidazoles and subsequent quenching with an electrophilic source of azide and subsequent hydrogenolysis to yield the 2-aminoimidazole functionality .


Molecular Structure Analysis

The molecular structure of “4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine” consists of a benzimidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving “4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine” could potentially involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Scientific Research Applications

Corrosion Inhibition

Imidazoline derivatives, closely related to "4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine," are widely recognized for their effectiveness as corrosion inhibitors. Their molecular structure, featuring a 5-membered heterocyclic ring and a hydrophobic tail, facilitates strong adsorption onto metal surfaces, making them particularly attractive for research into enhancing corrosion inhibition in the petroleum industry (Sriplai & Sombatmankhong, 2023).

Immune Response Modification

Imiquimod and its analogues, another class of compounds structurally akin to "4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine," have been identified as novel immune response modifiers. They exhibit no inherent antiviral or antiproliferative activity in vitro; however, their ability to induce cytokine production in vivo positions them as potential agents for treating various skin disorders (Syed, 2001).

Antitumor Activity

Research on imidazole derivatives, including compounds similar to "4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine," has revealed their potential as antitumor agents. Various derivatives have undergone preclinical testing, suggesting their utility in developing new anticancer drugs and exploring different biological properties (Iradyan et al., 2009).

Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles, such as imidazoles, is of significant interest due to their presence in many biologically active compounds. Research has focused on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, highlighting the potential for sustainable and efficient synthesis methods (Kantam et al., 2013).

Future Directions

The future directions for “4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine” could potentially involve further exploration of its synthesis methods and its potential applications in medicinal chemistry, given the interesting properties of the 2-aminoimidazole ring .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H3,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGHVQOUVYCTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine

Synthesis routes and methods I

Procedure details

N-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide (0.40 g) was heated at reflux in a stirred solution of 1:1 methanol/water (5 mL) containing 5 drops of concentrated sulfuric acid for 12 hours. The mixture was cooled and evaporated to dryness on the lyophilizer to give 0.31 g of 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine. 1H-NMR (400 MHz, DMSO-d6) 13.4 (bs, 1H), 6.59 (bs, 2H), 2.55 (m, 2H), 2.49 (m, 2H), 1.67 (m, 2H), 1.62 (m, 2H).
Quantity
0.4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 150 mg (0.83 mmol) of N-(4,5,6,7-tetrahydro-1H-benzoimidazol-2-yl)-acetamide in methanol (3 mL) was added water (3 mL) and conc. H2SO4 (0.3 mL). The mixture was heated at 100° C. under microwave (150 w, 250 psi) for 1 h. After removal of all the solvents, the residue was neutralized with sat. aq. Na2CO3 solution then diluted with methanol (50 mL). After removal of the inorganic salts through filtration, the organic phase was concentrated and dried under vacuum to afford 100 mg (86%) of the 4,5,6,7-tetrahydro-1H-benzoimidazol-2-ylamine, which was used for the next step without further purification.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine
Reactant of Route 2
4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine
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4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine
Reactant of Route 4
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Reactant of Route 5
4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine
Reactant of Route 6
4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine

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